(2E)-3-(Benzyloxy)prop-2-enoic acid
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Overview
Description
(2E)-3-(Benzyloxy)prop-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyl group attached to an allylic ether, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Benzyloxy)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with propargyl bromide to form (prop-2-ynyloxy)benzene, which is then subjected to a hydrolysis reaction to yield the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Benzyloxy)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-3-(Benzyloxy)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(Benzyloxy)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(Phenoxy)prop-2-enoic acid: Similar structure but with a phenyl group instead of a benzyl group.
(2E)-3-(Methoxy)prop-2-enoic acid: Similar structure but with a methoxy group instead of a benzyl group.
(2E)-3-(Ethoxy)prop-2-enoic acid: Similar structure but with an ethoxy group instead of a benzyl group.
Uniqueness
(2E)-3-(Benzyloxy)prop-2-enoic acid is unique due to its benzyl group, which imparts distinct chemical and biological properties. The presence of the benzyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10O3 |
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Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-phenylmethoxyprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12) |
InChI Key |
OATHOHOHNMLMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(=O)O |
Origin of Product |
United States |
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